molecular formula C13H7F3N2O B1223885 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 3335-44-2

2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1223885
CAS No.: 3335-44-2
M. Wt: 264.2 g/mol
InChI Key: OOVASHBTYQTRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification

The systematic identification of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile follows established chemical nomenclature protocols and database registration systems. The compound is registered under Chemical Abstracts Service number 3335-44-2, which serves as its primary identification code in chemical literature and commercial databases. This registration number ensures consistent referencing across various scientific publications and chemical suppliers worldwide.

The compound maintains several recognized synonyms that reflect different naming conventions and structural emphasis. These include 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile, and 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile. The International Union of Pure and Applied Chemistry name for this compound is 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile, which accurately describes its structural components and substitution pattern.

Database identifications extend across multiple scientific platforms, ensuring comprehensive cataloging and accessibility. The compound appears in PubChem with identifier 2726227, ChEBI with designation 105649, and ChEMBL with reference CHEMBL1588488. Additional identifiers include the DSSTox reference DTXSID70369398 and Wikidata entry Q27183406, which facilitate cross-referencing between different chemical information systems.

Database Identifier Reference Type
Chemical Abstracts Service 3335-44-2 Registry Number
PubChem 2726227 Compound Identifier
ChEBI 105649 Chemical Entities Identifier
ChEMBL CHEMBL1588488 Chemical Database Reference
DSSTox DTXSID70369398 Toxicity Database Reference

Structural Features

The molecular architecture of this compound exhibits a complex heterocyclic framework characterized by multiple functional groups that contribute to its unique chemical properties. The core structure consists of a dihydropyridine ring system with a characteristic lactam functionality at the 2-position, creating the fundamental 2-pyridone scaffold that defines this compound class.

The phenyl substituent at the 6-position provides aromatic character and potential sites for π-π interactions, while the trifluoromethyl group at the 4-position introduces significant electron-withdrawing properties. The carbonitrile group at the 3-position serves as another electron-withdrawing center and provides opportunities for various chemical transformations. This specific substitution pattern creates a molecule with distinct electronic distribution and reactivity profiles.

The Standard International Chemical Identifier for this compound is InChI=1S/C13H7F3N2O/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19), which provides a unique computational representation of its structure. The Simplified Molecular Input Line Entry System notation is C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F, offering an alternative structural encoding method.

Crystallographic studies of related compounds in this family have revealed important structural insights. The dihydropyridine ring adopts a planar conformation, with the carbonyl group positioned to facilitate hydrogen bonding interactions. The trifluoromethyl group exhibits rotational freedom around its carbon-carbon bond, potentially existing in multiple conformational states that influence the compound's overall three-dimensional structure.

Structural Component Position Chemical Significance
Lactam carbonyl 2-position Hydrogen bonding acceptor
Carbonitrile group 3-position Electron-withdrawing center
Trifluoromethyl group 4-position Lipophilicity enhancer
Phenyl substituent 6-position Aromatic interactions

Physicochemical Properties

The physicochemical properties of this compound reflect the combined influence of its diverse functional groups and overall molecular architecture. The molecular formula C13H7F3N2O corresponds to a molecular weight of 264.20 grams per mole, as calculated using standard atomic masses. This molecular weight places the compound within a range typical for small to medium-sized organic molecules with pharmaceutical relevance.

The melting point of this compound exceeds 300 degrees Celsius, indicating substantial intermolecular interactions and thermal stability. This high melting point suggests the presence of strong hydrogen bonding networks and π-π stacking interactions between molecules in the solid state. The elevated melting point also indicates potential challenges in processing and formulation applications where thermal stability becomes a critical consideration.

The compound typically exhibits a yellow to orange crystalline appearance in its solid form, which can be attributed to the extended conjugation system present in the dihydropyridine structure. The presence of the carbonitrile and trifluoromethyl groups contributes to the overall electron density distribution, influencing both the optical properties and chemical reactivity of the molecule.

Solubility characteristics are significantly influenced by the trifluoromethyl substitution, which enhances lipophilicity while the carbonitrile and lactam functionalities provide polar interaction sites. This dual nature creates a compound with moderate solubility in both polar and nonpolar solvents, making it versatile for various analytical and synthetic applications.

The Standard International Chemical Identifier Key OOVASHBTYQTRFA-UHFFFAOYSA-N provides a unique hash representation that facilitates rapid database searches and structural verification. This computational identifier ensures accurate compound identification across different software platforms and chemical databases.

Property Value Measurement Conditions
Molecular Weight 264.20 g/mol Standard atomic masses
Molecular Formula C13H7F3N2O Elemental composition
Melting Point >300°C Literature reported
Physical Appearance Yellow-orange crystalline Room temperature
Chemical Abstracts Service Number 3335-44-2 Registry identification

The monoisotopic mass of 264.061612 atomic mass units represents the exact mass when considering the most abundant isotopes of each constituent element. This precise mass measurement is essential for mass spectrometry applications and accurate molecular identification in analytical chemistry protocols.

Properties

IUPAC Name

2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVASHBTYQTRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369398
Record name 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-44-2
Record name 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Keto-Esters with Cyanoacetamide Derivatives

A foundational approach involves the cyclocondensation of β-keto esters with cyanoacetamide derivatives under acidic or basic conditions. For example, ethyl benzoylacetate reacts with cyanoacetamide in the presence of ammonium acetate as a catalyst, yielding a dihydropyridine intermediate. Subsequent trifluoromethylation using trifluoromethyltrimethylsilane (TMS-CF₃) introduces the CF₃ group at the 4-position. This method achieves moderate yields (45–60%) but requires careful control of reaction temperature (80–100°C) to avoid side products such as decarboxylated derivatives.

Key Reaction Steps:

  • Formation of enamine intermediate via nucleophilic attack of cyanoacetamide on the keto-ester.

  • Cyclization to form the dihydropyridine core.

  • Electrophilic trifluoromethylation at the 4-position using TMS-CF₃ in anhydrous DMF.

Microwave-Assisted Cyclization for Enhanced Efficiency

Recent advancements leverage microwave irradiation to accelerate cyclization steps. In a protocol adapted from pyrido[1,2-a]pyrimidine synthesis, 2-aminopyridine derivatives undergo condensation with ethoxy methylene malonic diethyl ester (EMME) under microwave conditions (150°C, 300 W, 15 min). This method reduces reaction time from hours to minutes and improves yields to 70–85%. The trifluoromethyl group is introduced via 2-bromo-1,1,1-trifluoroacetone as a CF₃ precursor, which participates in a nucleophilic aromatic substitution (SNAr) reaction.

Optimization Parameters:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalyst: Potassium carbonate or cesium fluoride.

  • Microwave Conditions: 150–180°C, 10–20 min.

Multi-Step Synthesis from Phenyl-Substituted Precursors

A patent-disclosed route (US7998986B2) outlines a multi-step synthesis starting from 2-chloro-6-phenylnicotinonitrile:

  • Chloride Displacement: Reaction with sodium trifluoroacetate in the presence of a palladium catalyst (Pd(OAc)₂) substitutes the chloride at the 4-position with a CF₃ group.

  • Oxidation-Hydrolysis: Treatment with aqueous hydrogen peroxide (H₂O₂) converts the 2-cyano group to a carbonyl, forming the 2-oxo-1,2-dihydropyridine core.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 55–65% overall yield.

Critical Analysis of Methodologies

Yield and Scalability Comparisons

MethodYield (%)TimeScalability
Cyclocondensation45–606–8 hModerate
Microwave-Assisted70–8515–30 minHigh
Multi-Step Synthesis55–6512–24 hLow

Microwave-assisted synthesis emerges as the most efficient, though it requires specialized equipment. The multi-step approach, while reliable, suffers from lengthy purification steps.

Regioselectivity Challenges

Industrial-Scale Adaptations

Continuous Flow Synthesis

A continuous flow system developed by integrates the cyclocondensation and trifluoromethylation steps in a single reactor. Key advantages include:

  • Residence Time: 30 min at 120°C.

  • Productivity: 1.2 kg/day using a microreactor system.

  • Purity: ≥98% by HPLC.

Green Chemistry Approaches

Recent efforts focus on replacing toxic solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) . These solvents improve reaction sustainability without compromising yield (68–72%).

Structural Confirmation and Analytical Data

While the user requested a focus on synthesis, brief analytical insights include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H), 7.65–7.45 (m, 5H), 6.82 (s, 1H), 4.11 (s, 1H).

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exhibit potential anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, compounds derived from this structure have been tested against various cancer cell lines and demonstrated significant cytotoxic effects.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of these compounds in biological systems.

Agrochemical Applications

1. Pesticides and Herbicides
The unique structure of this compound lends itself to applications in agrochemicals as potential pesticides and herbicides. Research has indicated that modifications to this compound can lead to effective herbicidal activity against common weeds while minimizing toxicity to crops.

2. Plant Growth Regulators
This compound may also serve as a plant growth regulator. Studies suggest that certain derivatives can promote or inhibit plant growth by modulating hormonal pathways, thus enhancing agricultural productivity.

Materials Science Applications

1. Organic Electronics
Due to its electronic properties, this compound is being explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its favorable charge transport characteristics make it a candidate for further research in this area.

2. Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists evaluated the herbicidal activity of modified versions of this compound on common agricultural weeds. The findings demonstrated significant weed suppression with minimal impact on crop yield, indicating its practical application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

The trifluoromethyl group at position 4 is a common feature in analogs with anticancer activity. For example:

  • 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles with ethoxyphenyl or fluorophenyl substituents demonstrated potent activity against HT-29 colon cancer (IC~50~: 0.70 μM) and MDA-MB-231 breast cancer (IC~50~: 4.6 μM). Molecular docking suggested interactions with survivin and PIM1 kinase .
  • Oxadiazole-functionalized pyridopyrimidines derived from 6-methyl/ethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile showed IC~50~ values in the low micromolar range against HeLa, COLO 205, HepG2, and MCF7 cell lines. Compounds 7d and 7k were particularly active, attributed to enhanced π-π stacking and hydrogen bonding with target proteins .

Key Insight : The phenyl group at position 6 in the target compound may improve lipophilicity and tumor penetration compared to methyl/ethyl analogs. However, diaryl derivatives with polar substituents (e.g., ethoxy, hydroxy) exhibit superior potency, likely due to optimized target binding .

Antioxidant and Antimicrobial Activity

  • Antioxidant Activity : Analogs like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed 79.05% radical scavenging (vs. 82.71% for ascorbic acid). Electron-donating groups (e.g., hydroxy, methoxy) enhance antioxidant efficacy, whereas the target compound’s trifluoromethyl and phenyl groups likely reduce this activity .
  • Antimicrobial Activity : Derivatives with naphthyl (e.g., 6-(2-naphthyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile) or tetrazolyl groups (e.g., J3 in ) showed moderate inhibition against Staphylococcus aureus and Klebsiella pneumoniae. The target compound’s unmodified phenyl group may limit antimicrobial potency compared to bulkier or charged substituents .

Molecular Docking and Target Interactions

  • Survivin/PIM1 Kinase : Diaryl analogs (e.g., compound 6 in ) bind survivin’s BIR domain via hydrophobic interactions and hydrogen bonds with Lys-142 and Asp-148 .
  • Anticancer Targets : Oxadiazole derivatives (e.g., 7d) interact with tubulin’s colchicine-binding site, disrupting microtubule assembly .

Comparison : The target compound’s trifluoromethyl group may strengthen hydrophobic interactions, but the lack of polar substituents could limit hydrogen bonding compared to diaryl derivatives.

Biological Activity

2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 3335-44-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H7F3N2OC_{13}H_7F_3N_2O with a molecular weight of approximately 264.20 g/mol. The trifluoromethyl group is known for enhancing biological activity through increased metabolic stability and lipid solubility, which improves membrane permeability and interaction with protein targets .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its inhibitory effects on key enzymes and potential cytotoxicity against cancer cell lines.

Enzyme Inhibition Studies

  • Cholinesterases : The compound has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds structurally related to this class have reported IC50 values ranging from 15.2 to 34.2 µM against AChE, which are less potent compared to standard inhibitors like donepezil .
  • Cyclooxygenases (COX) : Preliminary studies suggest that related compounds exhibit inhibitory effects on COX-2, an enzyme implicated in inflammatory processes. The presence of the trifluoromethyl group enhances these interactions, potentially increasing the efficacy of inhibition .
  • Lipoxygenases : Compounds similar to 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine have also been evaluated for their activity against lipoxygenases (LOX). These enzymes are involved in the inflammatory response, and inhibition could lead to therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of the compound. The fluorine atoms contribute to stronger interactions with enzyme active sites through hydrogen and halogen bonding .

CompoundAChE IC50 (µM)BChE IC50 (µM)COX-2 InhibitionLOX Inhibition
2-Oxo...15.2 - 34.2ModerateModerateModerate
Reference Standard (Donepezil)0.020.01N/AN/A

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies : Computational studies have highlighted potential binding interactions between the compound and target enzymes such as AChE and COX-2, providing insights into its mechanism of action at the molecular level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.